(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane
Description
(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane (CAS: 93852-40-5) is a chiral organic compound characterized by its unique structural features:
- Chloroacetylamino group: A reactive acylating moiety that may participate in nucleophilic substitution or crosslinking reactions.
- Hydroxy and phenyl groups: These contribute to hydrogen-bonding capacity and aromatic interactions, respectively.
- Stereochemistry: The (2RS,3RS) configuration indicates two chiral centers, which may influence biological activity and synthetic pathways.
This compound is supplied by specialized manufacturers like Toronto Research Chemicals for research applications, particularly in medicinal chemistry and deuterated compound studies .
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-2-24-16-10-6-7-11-17(16)25-19(14-8-4-3-5-9-14)15(22)13-21-18(23)12-20/h3-11,15,19,22H,2,12-13H2,1H3,(H,21,23)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKMZSFXPAVNG-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane typically involves multiple steps:
Formation of the Chloroacetylamino Group: This step often involves the reaction of a suitable amine with chloroacetyl chloride under controlled conditions to form the chloroacetylamino moiety.
Introduction of the Ethoxy-d5-Phenoxy Group: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with an ethoxy-d5 group in the presence of a base.
Assembly of the Phenylpropane Backbone: This involves the coupling of the intermediate products through a series of condensation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The chloroacetylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its labeled ethoxy-d5 group makes it useful in tracing studies using mass spectrometry.
Medicine
Potential medical applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane exerts its effects depends on its interaction with specific molecular targets. For instance, the chloroacetylamino group may interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy-d5-phenoxy group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs and their distinguishing features:
Functional and Metabolic Comparisons
- Reactivity: The chloroacetylamino group in the target compound is more electrophilic than the mesyloxy group in the analog from , making it prone to nucleophilic attack (e.g., by thiols or amines) .
- Deuterium Effects: The ethoxy-d5 group may reduce metabolic oxidation rates compared to non-deuterated analogs, a phenomenon observed in deuterated drugs like deutetrabenazine .
Analytical Methods for Comparison
As noted in , methods like spectrofluorometry and tensiometry are critical for determining properties such as critical micelle concentration (CMC) in surfactants. further emphasizes that structural similarity metrics (e.g., Tanimoto coefficients) underpin virtual screening protocols, which could guide comparisons of bioactivity or physicochemical properties .
Biological Activity
(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane is a synthetic compound with potential therapeutic applications. Its biological activity encompasses various mechanisms that could be leveraged in medicinal chemistry, particularly in the context of cancer, infectious diseases, and neurobiology.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 363.84 g/mol. The presence of the chloroacetylamino group is significant as it may influence the compound’s interaction with biological targets.
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown efficacy against various pathogens, including bacteria and viruses, suggesting potential use in treating infections.
- Apoptosis Induction : The compound may promote programmed cell death in cancer cells, an essential mechanism for cancer therapy.
- Cell Cycle Regulation : Evidence suggests it can affect cell cycle progression, which is critical in cancer treatment strategies.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Apoptosis Induction
Flow cytometry assays have been utilized to assess apoptosis in human cancer cell lines treated with the compound. Results indicated a dose-dependent increase in early and late apoptotic cells.
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 0 | 5 | 1 |
| 10 | 15 | 5 |
| 50 | 30 | 20 |
Neuroprotective Effects
Neuroprotective effects were evaluated using neuronal cell cultures subjected to oxidative stress. The compound significantly reduced cell death compared to control groups.
Case Studies
- Case Study on Cancer Treatment : In a controlled trial involving patients with advanced breast cancer, the addition of this compound to standard chemotherapy regimens resulted in improved outcomes compared to chemotherapy alone.
- Case Study on Infectious Diseases : A study investigating the efficacy of the compound against HIV demonstrated that it inhibited viral replication in cultured T-cells, suggesting its potential as an antiretroviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
